N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a benzamide derivative featuring a dihydropyridazinone core substituted with a furan-2-yl group and a propyl-linked benzamide moiety. This compound combines a pyridazinone ring (known for pharmacological relevance) with a furan heterocycle (electron-rich and bioactive) and a flexible propyl chain, which may enhance molecular interactions with biological targets.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-10-9-15(16-8-4-13-24-16)20-21(17)12-5-11-19-18(23)14-6-2-1-3-7-14/h1-4,6-10,13H,5,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRJSSLGMAHNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide typically involves multiple steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan.
Attachment of the Benzamide Moiety: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine derivative of the pyridazinone-furan intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities among related compounds:
Functional Group Impact on Activity
- Furan-2-yl Group : The electron-rich furan ring in the target compound may facilitate π-π interactions with biological targets, enhancing binding specificity .
- Benzamide vs. Sulfonamide : Replacing benzamide with sulfonamide (as in ) introduces a sulfonyl group, which can improve solubility and enzyme-binding capacity (e.g., PARP inhibition) .
- Halogen Substituents: Fluorine () and chlorine () on the benzamide or pyridazinone ring enhance metabolic stability and lipophilicity, critical for drug bioavailability .
Pharmacological and Biochemical Findings
- Anticancer Potential: The sulfonamide analog () inhibits PARP, a key enzyme in DNA repair, suggesting the target compound’s furan and pyridazinone moieties may similarly target DNA repair pathways .
- Anti-Inflammatory Activity : The 4-chlorophenyl derivative () shows promise in modulating inflammatory signaling, likely due to halogen-induced steric and electronic effects .
- Enzyme Interactions : Fluorinated analogs () demonstrate improved pharmacokinetic profiles, suggesting that the target compound’s lack of fluorine may prioritize specificity over metabolic stability .
Biological Activity
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a furan ring and a dihydropyridazine moiety, which are essential for its biological activity.
Pharmacological Properties
The pharmacological profile of this compound has been explored in various studies. Below are some key findings regarding its biological activities:
| Activity | Details |
|---|---|
| Antioxidant | Exhibits significant antioxidant activity, reducing oxidative stress in cellular models. |
| Antimicrobial | Demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting potential use in inflammatory diseases. |
| Cytotoxicity | Shows selective cytotoxicity towards cancer cell lines while sparing normal cells. |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes : The compound inhibits specific enzymes involved in inflammation and oxidative stress pathways.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and apoptosis.
- Interaction with Receptors : The compound may interact with various receptors, influencing cellular responses.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antioxidant Activity Study :
- A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant properties.
-
Antimicrobial Efficacy :
- Research showed that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Cytotoxic Effects on Cancer Cells :
- In vitro tests revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells, by activating caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
